molecular formula C23H21NO5 B11613951 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

Cat. No.: B11613951
M. Wt: 391.4 g/mol
InChI Key: FMRHWUYWMASAFV-UNOMPAQXSA-N
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Description

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-[(4-METHYLPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a benzoic acid moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-[(4-METHYLPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methoxycarbonyl and methyl groups. The final step involves the attachment of the benzoic acid moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-[(4-METHYLPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-[(4-METHYLPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-[(4-METHYLPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3Z)-4-(METHOXYCARBONYL)-5-METHYL-1-[(4-METHYLPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

4-[(Z)-[4-methoxycarbonyl-5-methyl-1-[(4-methylphenyl)methyl]-2-oxopyrrol-3-ylidene]methyl]benzoic acid

InChI

InChI=1S/C23H21NO5/c1-14-4-6-17(7-5-14)13-24-15(2)20(23(28)29-3)19(21(24)25)12-16-8-10-18(11-9-16)22(26)27/h4-12H,13H2,1-3H3,(H,26,27)/b19-12-

InChI Key

FMRHWUYWMASAFV-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(/C(=C/C3=CC=C(C=C3)C(=O)O)/C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=CC3=CC=C(C=C3)C(=O)O)C2=O)C(=O)OC)C

Origin of Product

United States

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